molecular formula C23H46O3 B052833 2-Hydroxytricosanoic acid CAS No. 2718-37-8

2-Hydroxytricosanoic acid

Cat. No.: B052833
CAS No.: 2718-37-8
M. Wt: 370.6 g/mol
InChI Key: JZWLIRVAYJRWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxytricosanoic acid is a long-chain fatty acid with the molecular formula C23H46O3. It is characterized by the presence of a hydroxyl group at the second carbon position of the tricosanoic acid chain. This compound is a white to colorless solid that is soluble in organic solvents such as ethanol and dichloromethane .

Scientific Research Applications

2-Hydroxytricosanoic acid has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-Hydroxytricosanoic acid participates in several biochemical reactions, primarily due to its hydroxyl group at the second carbon position. This structural feature allows it to interact with various enzymes and proteins. For instance, it is known to be involved in the metabolism of lipids and can be incorporated into complex lipids such as glycosphingolipids . Enzymes like fatty acid hydroxylases are responsible for its biosynthesis, and it can interact with proteins involved in lipid transport and metabolism, such as lipoproteins .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in lipid signaling. This compound can modulate gene expression related to lipid metabolism and cellular stress responses. In certain cell types, such as adipocytes and hepatocytes, this compound can alter cellular metabolism by influencing the synthesis and degradation of lipids .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, leading to the activation or inhibition of these molecules. For example, it may inhibit enzymes involved in fatty acid oxidation, thereby affecting energy metabolism. Additionally, this compound can influence gene expression by acting as a ligand for nuclear receptors that regulate lipid metabolism genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under controlled conditions, but its activity can diminish over time due to degradation processes. Long-term exposure to this compound in vitro has been associated with changes in lipid metabolism and cellular stress responses .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may enhance lipid metabolism and improve energy balance. At higher doses, it can lead to toxic effects, including liver damage and metabolic disturbances. Threshold effects have been observed, where a specific dosage range is required to achieve beneficial effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It can be synthesized from tricosanoic acid through the action of fatty acid hydroxylases. This compound can also be incorporated into complex lipids, such as glycosphingolipids, which play roles in cell membrane structure and signaling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with lipid transport proteins. It can be incorporated into lipoproteins for transport in the bloodstream and can accumulate in lipid-rich tissues such as the liver and adipose tissue. Its distribution is influenced by its affinity for specific lipid transporters and binding proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum and lipid droplets. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. For instance, its incorporation into glycosphingolipids can direct it to specific membrane domains involved in cell signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxytricosanoic acid can be synthesized through various organic synthesis methods. One common approach involves the reaction of tricosanoic acid with a suitable hydroxylating agent. For instance, tricosanoic acid can be treated with hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the second carbon position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of tricosanoic acid followed by selective hydroxylation. This process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxytricosanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-Hydroxytricosanoic acid can be compared with other similar long-chain fatty acids, such as:

    Tricosanoic acid: Lacks the hydroxyl group at the second carbon position, making it less reactive in certain chemical reactions.

    2-Hydroxybehenic acid: Similar structure but with a shorter carbon chain.

    2-Hydroxydocosanoic acid: Similar structure but with a longer carbon chain .

The presence of the hydroxyl group in this compound makes it unique and more versatile in chemical synthesis and biological applications.

Properties

IUPAC Name

2-hydroxytricosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26/h22,24H,2-21H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWLIRVAYJRWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949467
Record name 2-Hydroxytricosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2718-37-8, 26632-12-2
Record name 2-Hydroxytricosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxytricosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026632122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxytricosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxytricosanoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxytricosanoic acid
Reactant of Route 3
2-Hydroxytricosanoic acid
Reactant of Route 4
Reactant of Route 4
2-Hydroxytricosanoic acid
Reactant of Route 5
2-Hydroxytricosanoic acid
Reactant of Route 6
2-Hydroxytricosanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.